molecular formula C16H11BrN2O3 B13451374 3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione

3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione

Cat. No.: B13451374
M. Wt: 359.17 g/mol
InChI Key: UUYPPKYXJFUVSW-UHFFFAOYSA-N
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Description

3-{6-bromo-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-bromo-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Bromination: Introduction of the bromine atom is usually carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Piperidine ring formation: The final step involves the formation of the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{6-bromo-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-{6-bromo-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-{6-bromo-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
  • 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

Uniqueness

3-{6-bromo-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione is unique due to the presence of the bromine atom and the piperidine ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and may enhance its utility in specific applications.

Properties

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

3-(4-bromo-2-oxobenzo[cd]indol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H11BrN2O3/c17-9-6-8-2-1-3-11-14(8)10(7-9)16(22)19(11)12-4-5-13(20)18-15(12)21/h1-3,6-7,12H,4-5H2,(H,18,20,21)

InChI Key

UUYPPKYXJFUVSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=CC=CC4=CC(=CC(=C43)C2=O)Br

Origin of Product

United States

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